molecular formula C8H16N4S B13304363 3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B13304363
M. Wt: 200.31 g/mol
InChI Key: MIAIYCRHUXUOKC-UHFFFAOYSA-N
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Description

3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an aminopentyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 5-bromo-1-pentylamine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can interact with nucleic acids, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of 3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole.

    5-Amino-1-pentylamine: Another precursor used in the synthesis.

    1,2,4-Triazole: A parent compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both an aminopentyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pentan-1-amine

InChI

InChI=1S/C8H16N4S/c1-12-7-10-11-8(12)13-6-4-2-3-5-9/h7H,2-6,9H2,1H3

InChI Key

MIAIYCRHUXUOKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCCCCCN

Origin of Product

United States

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